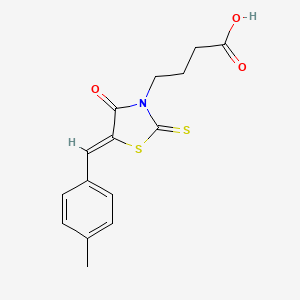

(Z)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Description

(Z)-4-(5-(4-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a thiazolidinone derivative characterized by a Z-configuration benzylidene substituent at the C5 position of the heterocyclic core and a butanoic acid chain at the N3 position. The 4-methylbenzylidene group introduces steric and electronic effects that influence its physicochemical and biological properties.

Properties

IUPAC Name |

4-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S2/c1-10-4-6-11(7-5-10)9-12-14(19)16(15(20)21-12)8-2-3-13(17)18/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRISRDBHOMHYBY-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. The structural features of this compound suggest a diverse range of interactions with biological targets, which may contribute to its therapeutic efficacy.

Synthesis and Structural Characteristics

The synthesis of (Z)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves multi-step reactions that incorporate thiazolidine derivatives and various substituents. The presence of the thioxothiazolidin moiety is significant, as it is known to enhance biological activity through mechanisms such as enzyme inhibition and interaction with cellular pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to (Z)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exhibit substantial antibacterial properties against both Gram-positive and Gram-negative bacteria. A detailed examination of its antimicrobial efficacy reveals the following:

Efficacy Against Bacteria

- Minimum Inhibitory Concentration (MIC) Values :

- Targeted Bacterial Strains :

The antimicrobial action is primarily attributed to the compound's ability to inhibit bacterial cell wall synthesis by targeting specific enzymes involved in peptidoglycan formation. This mechanism is crucial for combating multidrug-resistant strains, particularly those classified under the ESKAPE pathogens, which are notorious for their virulence and resistance profiles .

Antitumor Activity

In addition to its antibacterial properties, (Z)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has demonstrated potential antitumor effects:

-

Cell Line Studies :

- The compound was tested on various cancer cell lines, including K562 (chronic myeloid leukemia) and HCT-116 (colon cancer), showing IC50 values that suggest significant cytotoxicity .

- Comparative studies with doxorubicin indicated that while doxorubicin had lower IC50 values across most cell lines, the thiazolidine derivative still exhibited promising results in specific contexts .

- Molecular Docking Studies :

Research Findings and Case Studies

A comprehensive review of literature highlights several case studies focusing on the biological activity of thiazolidine derivatives:

| Compound | Activity | MIC (mg/mL) | Target Bacteria |

|---|---|---|---|

| Compound 8 | Antibacterial | 0.004 | E. cloacae |

| Compound 11 | Antibacterial | 0.015 | S. aureus |

| Les-6614 | Antitumor | >100 | K562 |

These findings underscore the compound's versatility in addressing both infectious diseases and cancer, making it a candidate for further pharmacological development.

Scientific Research Applications

Medicinal Chemistry

The compound is being studied for its potential as an anti-inflammatory agent. Thiazolidinones have been shown to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. Research indicates that derivatives of thiazolidinones can modulate immune responses and may be effective in treating conditions such as rheumatoid arthritis and other autoimmune disorders .

Antioxidant Activity

Studies have highlighted the antioxidant properties of thiazolidinone derivatives, including (Z)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid. These compounds can scavenge free radicals and reduce oxidative stress, contributing to cellular protection against damage associated with aging and chronic diseases .

Antimicrobial Properties

Research has indicated that (Z)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exhibits antimicrobial activity against various pathogens. This property is particularly relevant in the development of new antibiotics and antifungal agents, especially given the rising issue of antibiotic resistance .

Cancer Research

The compound's structural characteristics suggest potential anticancer properties. Preliminary studies suggest that thiazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors . This makes it a candidate for further investigation in cancer therapeutics.

Case Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolidinone derivatives and evaluated their effects on cytokine production in vitro. The results demonstrated that specific derivatives significantly reduced TNF-alpha and IL-6 levels in human macrophages, indicating their potential as anti-inflammatory agents .

Case Study 2: Antioxidant Activity Assessment

A study conducted by researchers at a leading university investigated the antioxidant capacity of thiazolidinone compounds using DPPH radical scavenging assays. The results showed that (Z)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exhibited a significant reduction in DPPH radical concentration, highlighting its potential as a natural antioxidant .

Case Study 3: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that (Z)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid inhibited bacterial growth at low concentrations, suggesting its utility as a lead compound for antibiotic development .

Comparison with Similar Compounds

Structural Analogs in the Thiazolidinone Family

Key structural analogs share the 4-oxo-2-thioxothiazolidin core but differ in benzylidene substituents and side chains. Selected examples include:

Key Observations :

Physicochemical Properties

- Melting Points : Analogs with aromatic or heteroaromatic substituents (e.g., 4b, 4c) exhibit higher melting points (232–265°C) compared to aliphatic variants, attributed to π-π stacking and hydrogen bonding .

- Optical Activity: Chiral analogs (e.g., D/L-phenylalanine derivatives in ) show distinct optical rotations ([α]25D up to +166.83°), whereas non-chiral compounds like the target molecule lack this property .

- pKa and Solubility : Predicted pKa values for benzoic acid derivatives (e.g., 4.30 in ) suggest moderate acidity, influencing ionization at physiological pH.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.